Mirodenafil Mirodenafil Mirodenafil is a member of the class of pyrrolopyrimidines that is 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one having a 5-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl group at positon 2, ethyl group at position 5, and a propyl group at position 7. It is a phosphodiesterase type 5 inhibitor which is used for the treatment of erectile dysfunction. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a sulfonamide, a pyrrolopyrimidine, a N-alkylpiperazine, a primary alcohol and an aromatic ether.
Mirodenafil has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction.
Brand Name: Vulcanchem
CAS No.: 862189-95-5
VCID: VC0535506
InChI: InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
SMILES: CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
Molecular Formula: C26H37N5O5S
Molecular Weight: 531.7 g/mol

Mirodenafil

CAS No.: 862189-95-5

Cat. No.: VC0535506

Molecular Formula: C26H37N5O5S

Molecular Weight: 531.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mirodenafil - 862189-95-5

Specification

CAS No. 862189-95-5
Molecular Formula C26H37N5O5S
Molecular Weight 531.7 g/mol
IUPAC Name 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
Standard InChI Key MIJFNYMSCFYZNY-UHFFFAOYSA-N
Isomeric SMILES CCCC1=CN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
SMILES CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
Canonical SMILES CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Mirodenafil

Structural Characteristics

Mirodenafil (chemical name: 5-ethyl-2-(3)-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one) is a pyrrolopyrimidinone derivative with a molecular formula of C26H37N5O5S\text{C}_{26}\text{H}_{37}\text{N}_{5}\text{O}_{5}\text{S} and a molecular weight of 531.7 g/mol . Its structure features a dihydropyrrole ring, which enhances selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6 and PDE11 . Unlike sildenafil, mirodenafil’s modifications at the N- and O-side chains reduce off-target effects, contributing to its improved safety profile .

Table 1: Key Chemical Properties of Mirodenafil

PropertyValueSource
Molecular FormulaC26H37N5O5S\text{C}_{26}\text{H}_{37}\text{N}_{5}\text{O}_{5}\text{S}
Molecular Weight531.7 g/mol
SolubilityLipophilic
Half-Life2.5 hours (humans)
Blood-Brain BarrierPenetrant

Pharmacokinetics

Mirodenafil exhibits rapid absorption, with a time to maximum plasma concentration (TmaxT_{\text{max}}) of 1.5–1.8 hours post-administration in humans . Its bioavailability is dose-proportional, and it undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . A study in Mexican volunteers demonstrated a CmaxC_{\text{max}} of 331.1 ng/mL and an AUC24h_{24\text{h}} of 883.3 ng·h/mL after a 100 mg dose, aligning closely with data from Korean populations . The elimination half-life (t1/2t_{1/2}) ranges from 1.8 to 2.5 hours, supporting its use as an on-demand therapy .

Table 2: Pharmacokinetic Parameters Across Populations

ParameterMexican Cohort (100 mg)Korean Cohort (100 mg)
CmaxC_{\text{max}}331.1 ± 32.7 ng/mL350.2 ± 40.1 ng/mL
TmaxT_{\text{max}}1.6 ± 0.3 hours1.5 ± 0.2 hours
AUC24h_{24\text{h}} 883.3 ± 104.1 ng·h/mL900.5 ± 110.2 ng·h/mL
t1/2t_{1/2}1.8 ± 0.2 hours2.5 ± 0.3 hours

Mechanisms of Action

PDE5 Inhibition and Vascular Effects

Mirodenafil’s primary mechanism involves reversible inhibition of PDE5, which prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) in cavernosal smooth muscle cells . Elevated cGMP levels induce vasodilation, enhancing blood flow to erectile tissues. Compared to sildenafil, mirodenafil demonstrates 30-fold greater selectivity for PDE5 over PDE6, minimizing visual disturbances .

Neuroprotective Pathways

Preclinical studies reveal mirodenafil’s potential in Alzheimer’s disease via:

  • cGMP/PKG/CREB Pathway Activation: Enhances synaptic plasticity and memory consolidation .

  • GSK-3β Inhibition: Reduces tau hyperphosphorylation, a hallmark of AD pathology .

  • Autophagy Induction: Promotes clearance of amyloid-β (Aβ) aggregates through LC3B-II upregulation .

  • Wnt/β-Catenin Signaling: Suppresses Dickkopf-1 (Dkk-1), mitigating Aβ-induced neurodegeneration .

In APP-C105 transgenic mice, mirodenafil (4 mg/kg, 4 weeks) improved Morris water maze performance by 64% (p<0.01p < 0.01) and reduced Aβ levels by 40% .

Clinical Applications in Erectile Dysfunction

Efficacy in Broad-Spectrum ED

A meta-analysis of three randomized controlled trials (RCTs) involving 374 participants demonstrated mirodenafil’s superiority over placebo . Key findings include:

  • IIEF-EF Domain Scores: 100 mg mirodenafil increased scores by 8.13 points vs. placebo (p<0.00001p < 0.00001) .

  • Sexual Encounter Profile (SEP): Success rates for penetration (SEP2) and maintenance (SEP3) improved by 45% and 50%, respectively .

  • Global Assessment Questionnaire (GAQ): 78% of patients reported improved erections vs. 22% in placebo .

Table 3: Efficacy Outcomes in ED Trials

Outcome MeasureMirodenafil 100 mgPlacebopp-Value
IIEF-EF Score Change+8.13+1.21<0.00001
SEP2 Success Rate72%27%<0.001
SEP3 Success Rate68%18%<0.001
GAQ Positive Response78%22%<0.001

Emerging Role in Alzheimer’s Disease

Preclinical Evidence

In APP-C105 mice, mirodenafil (4 mg/kg) reduced phosphorylated tau by 35% and enhanced autophagic clearance of Aβ . Cognitive improvements included a 256% increase in time spent in the target quadrant of the Morris water maze (p<0.01p < 0.01) .

Clinical Trials

A phase 2 trial (NCT04229927) evaluated AR1001 (mirodenafil prodrug) in 210 mild-to-moderate AD patients. Daily doses of 10–30 mg for 26 weeks were well-tolerated, with no significant safety concerns . Cognitive outcomes are pending, but preclinical data suggest disease-modifying potential .

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